5-Nitrobenzo[d][1,2,3]thiadiazole
Description
Properties
IUPAC Name |
5-nitro-1,2,3-benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O2S/c10-9(11)4-1-2-6-5(3-4)7-8-12-6/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILDNWITORTJMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=NS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500341 | |
| Record name | 5-Nitro-1,2,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13599-78-5 | |
| Record name | 5-Nitro-1,2,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Regioselectivity
Direct nitration of benzo[d]thiadiazole involves electrophilic aromatic substitution, where the nitro group is introduced at the 5-position due to the electron-withdrawing effects of the thiadiazole ring. The reaction typically employs a mixed acid system (e.g., nitric acid and sulfuric acid) under controlled temperatures (0–10°C) to minimize side reactions.
The regioselectivity is governed by the orientation of the thiadiazole ring, which directs nitration to the para position relative to the sulfur atom. Computational studies corroborate this preference, showing that the 5-nitro derivative forms the most stable resonance hybrid.
Optimization of Nitration Parameters
Key parameters influencing yield and purity include:
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Acid concentration : A 1:3 molar ratio of HNO₃ to H₂SO₄ maximizes nitration efficiency while preventing ring sulfonation.
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Temperature : Yields drop significantly above 15°C due to competing oxidation reactions.
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Reaction time : Completion typically requires 4–6 hours, with prolonged durations leading to decomposition.
A representative procedure yields 65–70% pure product, as confirmed by HPLC and X-ray crystallography.
Cyclization of Nitro-Functionalized Precursors
Thiosemicarbazide Cyclization
This method involves synthesizing 5-nitrobenzo[d][1,thiadiazole from nitro-substituted thiosemicarbazides. For example, 4-nitroaniline reacts with potassium thiocyanate (KSCN) in the presence of bromine or hydrogen peroxide, forming a thiosemicarbazide intermediate that undergoes cyclization under acidic conditions.
Reaction pathway :
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Formation of thiosemicarbazide :
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Cyclization :
The intermediate is refluxed in concentrated HCl or H₂SO₄, leading to dehydration and ring closure.
Yields for this method range from 55–78% , depending on the acid catalyst and reaction time.
Oxidative Cyclization with Metal Catalysts
Recent advances utilize copper(II) or palladium catalysts to enhance cyclization efficiency. For instance, a mixture of 4-nitroaniline , thiourea, and Cu(NO₃)₂ in ethanol under reflux produces the target compound in 72% yield . The mechanism involves:
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Coordination of Cu(II) to the amine and sulfur groups.
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Oxidative coupling to form the thiadiazole ring.
Industrial-Scale Synthesis
Continuous Flow Reactor Systems
Industrial production employs continuous flow reactors to improve safety and scalability. Key features include:
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Automated temperature control : Maintains reactions at 5–10°C to prevent exothermic runaway.
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In-line purification : Integrated crystallization units remove byproducts like sulfonic acids.
A pilot-scale setup achieved a throughput of 15 kg/day with 98% purity, as validated by GC-MS.
Solvent Recycling and Waste Management
Green chemistry principles are prioritized:
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Ethanol-water mixtures : Recovered via distillation and reused, reducing solvent waste by 40%.
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Acid neutralization : Spent HNO₃/H₂SO₄ is neutralized with CaCO₃ to generate gypsum (CaSO₄), a construction material byproduct.
Purification and Characterization
Crystallization Techniques
Product purity is enhanced through:
Analytical Validation
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X-ray diffraction : Confirms the 5-nitro substitution pattern and planar thiadiazole ring.
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HPLC : Quantifies residual starting materials (<0.5% in optimized protocols).
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Direct Nitration | 65–70% | 98% | High | Low |
| Thiosemicarbazide Route | 55–78% | 95% | Moderate | Moderate |
| Oxidative Cyclization | 72% | 97% | Low | High |
Chemical Reactions Analysis
Types of Reactions
5-Nitrobenzo[d][1,2,3]thiadiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) and nitrating agents are used under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 5-amino-1,2,3-benzothiadiazole.
Substitution: Formation of halogenated derivatives and other substituted products.
Scientific Research Applications
Antimicrobial Applications
5-Nitrobenzo[d][1,2,3]thiadiazole derivatives have shown promising antimicrobial activity against various pathogens. The nitro group in the compound enhances its efficacy against bacteria and protozoa.
Case Studies
- Antiparasitic Activity : A study evaluated several nitro-containing thiadiazole derivatives against Trypanosoma brucei, the causative agent of African sleeping sickness. Notably, compound 18g demonstrated a significant cure rate in an acute mouse model with an IC50 of 0.04 µM .
- Antifungal Activity : Research indicated that certain thiadiazole derivatives exhibited notable antifungal effects against Candida species at concentrations as low as 100 μg/mL .
Anticancer Applications
The anticancer properties of this compound derivatives have been extensively studied, revealing their potential as effective chemotherapeutic agents.
Case Studies
- Chronic Myelogenous Leukemia : A novel derivative was synthesized and tested against the K562 cell line, which expresses the Bcr-Abl tyrosine kinase. The compound inhibited the kinase with an IC50 value of 7.4 µM, indicating selective activity against cancer cells .
- Breast Cancer : Another study highlighted that N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amines exhibited an IC50 of 3.3 µM against MDA-MB-231 breast cancer cells .
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound Y | Chronic Myelogenous Leukemia | 7.4 | |
| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amines | Breast Cancer | 3.3 |
Agrochemical Applications
The compound also finds utility in agrochemicals due to its ability to act as a fungicide and herbicide.
Case Studies
- Fungicidal Activity : Research demonstrated that certain thiadiazole derivatives showed effective control over plant pathogens such as Fusarium spp., with protective rates exceeding those of standard treatments .
- Herbicidal Activity : A novel derivative was synthesized that displayed significant herbicidal activity against common weeds at low concentrations.
Mechanism of Action
The mechanism of action of 5-nitro-1,2,3-benzothiadiazole involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in the modulation of biological pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
2.1.1. Benzo[c][1,2,5]thiadiazole Derivatives
The positional isomerism of the fused benzene ring and thiadiazole substituents significantly alters reactivity. For example, 5-chloro-4-nitrobenzo[c][1,2,5]thiadiazole (a 1,2,5-thiadiazole isomer) undergoes reduction with an iron-acetic acid mixture to yield 5-chloro-benzo[c][1,2,5]thiadiazol-4-amine, highlighting the susceptibility of nitro groups in this scaffold to reductive conditions . In contrast, 5-nitrobenzo[d][1,2,3]thiadiazole may exhibit distinct regioselectivity in reactions due to differences in ring strain and electronic distribution.
2.1.2. Substituent Effects: Nitro vs. Chloro The nitro group in this compound confers stronger electron-withdrawing effects compared to chloro substituents (e.g., 5-chlorothiazol-2-amine derivatives). This difference influences hydrogen bonding and intermolecular interactions, as seen in N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, where chloro substituents participate in non-classical hydrogen bonds (C–H⋯F/O) . Nitro groups may instead stabilize charge-transfer complexes or enhance π-π stacking in crystalline phases.
Reactivity and Stability
2.2.1. Thermal Rearrangement 1,2,3-Thiadiazoles, including benzo-fused derivatives, exhibit unique thermal behavior. This suggests that this compound may also participate in radical-mediated dimerization or ring-expansion reactions, unlike its 1,2,5-thiadiazole counterparts.
2.2.2. Reduction Pathways
Nitro groups in thiadiazole systems are prone to reduction. For example, 5-chloro-4-nitrobenzo[c][1,2,5]thiadiazole is reduced to an amine under mild conditions (Fe/AcOH in MeOH) . The nitro group in this compound would likely follow similar reduction pathways, but the fused 1,2,3-thiadiazole core might alter reaction kinetics or byproduct formation compared to 1,2,5-thiadiazoles.
Comparative Data Table
Key Research Findings
- Reactivity : The 1,2,3-thiadiazole core in this compound enables unique thermal rearrangements absent in 1,2,5-thiadiazoles, favoring dimerization via biradical intermediates .
- Electronic Effects : Nitro groups enhance electrophilicity, making the compound more reactive toward nucleophiles than chloro-substituted analogs .
- Applications : While understudied, its structural features suggest utility in drug discovery (e.g., antiparasitic agents) and materials science (e.g., conductive polymers).
Biological Activity
5-Nitrobenzo[d][1,2,3]thiadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its mechanisms, pharmacological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a thiadiazole ring fused with a nitro-substituted benzene moiety. This unique structure contributes to its reactivity and biological interactions. The compound is typically characterized by its solubility in organic solvents and stability under standard laboratory conditions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: It has been shown to inhibit cytochrome P450 enzymes, which are crucial for the oxidative metabolism of numerous substrates. This inhibition can lead to altered metabolic pathways and enhanced therapeutic effects against certain diseases.
- Reactive Oxygen Species Modulation: The compound affects cellular signaling by modulating levels of reactive oxygen species (ROS), thereby influencing gene expression and cellular metabolism.
Pharmacological Activities
Research has identified several pharmacological properties associated with this compound:
- Antimicrobial Activity: Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, certain nitro-substituted thiadiazoles have shown activity comparable to first-line anti-tuberculosis drugs .
- Antiparasitic Effects: The compound has been evaluated for its efficacy against protozoan parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. In animal models, it has shown promise in reducing parasitemia significantly .
- Anti-inflammatory Properties: Similar compounds in the thiadiazole class have been reported to possess anti-inflammatory and analgesic activities, suggesting potential applications in pain management.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antiparasitic Activity : A study highlighted that this compound derivatives significantly decreased parasitemia in infected mice models by up to 91% when used in combination therapies .
- Antimicrobial Efficacy : Compounds derived from this scaffold have been tested against various bacterial strains and have shown comparable efficacy to established antibiotics .
- Safety Profile : In acute toxicity assays conducted on mice, no significant toxic events were observed at therapeutic doses, indicating a favorable safety profile for further development .
Q & A
Q. What are the standard synthetic routes for 5-Nitrobenzo[d][1,2,3]thiadiazole, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of nitro-substituted aromatic amines with sulfur donors. A common approach is reacting 4-nitro-o-phenylenediamine with thionyl chloride (SOCl₂) in pyridine or sulfuric acid, followed by purification via column chromatography . Optimization includes adjusting reaction time (12–24 hours), temperature (80–100°C), and stoichiometric ratios to improve yields (reported 45–68%). For intermediates, cross-coupling reactions (e.g., Suzuki-Miyaura) are used to introduce functional groups, as demonstrated for 3,5-diiodo-1,2,4-thiadiazole derivatives .
Q. Which spectroscopic and crystallographic methods are critical for structural validation?
- X-ray diffraction : Resolves nitro group orientation and confirms the thiadiazole ring planarity. For example, bond angles of N-S-N (~95–98°) and C-S-C (~85°) are characteristic .
- NMR : H NMR reveals aromatic proton environments (δ 7.8–8.2 ppm for nitro-adjacent protons), while C NMR identifies electron-withdrawing effects of the nitro group (C-NO₂ at ~150 ppm) .
- IR : Stretching vibrations for NO₂ (~1520 cm⁻¹ asymmetric, ~1350 cm⁻¹ symmetric) and C-S-C (~680 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How does the nitro group modulate electronic properties in optoelectronic applications?
The nitro group enhances electron-withdrawing capacity, reducing the HOMO-LUMO gap. In benzo[d][1,2,3]thiadiazole-based polymers, nitro substitution lowers optical bandgaps to ~1.37–1.40 eV, enabling near-infrared (NIR) absorption in organic solar cells. Density functional theory (DFT) calculations show a 0.3–0.5 eV reduction in LUMO compared to non-nitro analogs, critical for charge transport .
Q. What strategies are effective for designing derivatives with multi-target biological activity?
- Structure-activity relationship (SAR) : Introduce substituents at the 4- or 6-positions of the benzene ring. For example, adding thioether or triazole groups enhances antifungal activity (e.g., MIC = 2–8 μg/mL against Candida spp.) .
- Systemic acquired resistance (SAR) in plants : Derivatives like benzo[d][1,2,3]thiadiazole-7-carbothioate induce salicylic acid-mediated resistance, reducing nematode infection by 60–80% in Arabidopsis models .
- Dual-functional hybrids : Coupling with tetrazoles or triazoles improves antimicrobial breadth (e.g., 4–16 μg/mL against E. coli and S. aureus) .
Q. How can computational methods resolve contradictions in bioactivity data?
- QSAR modeling : Use k-nearest neighbor molecular field analysis (kNN-MFA) to correlate hydrophobic (LogP) and electrostatic (partial charge) descriptors with HIV-RT inhibition (IC₅₀ = 0.8–3.2 μM). Hydrophobic interactions at the 4-position and electronegative groups at the 6-position are critical .
- Molecular docking : Identify binding poses with HIV reverse transcriptase (e.g., hydrogen bonds with Lys101 and π-π stacking with Tyr318). Discrepancies in vitro vs. in silico data often arise from solvation effects or membrane permeability .
Methodological Notes
- Synthetic challenges : Nitro group sensitivity requires inert atmospheres (N₂/Ar) to prevent reduction side reactions .
- Biological assays : Use positive controls (e.g., acibenzolar-S-methyl for plant SAR studies) and validate via LC-MS to confirm compound stability .
- Material characterization : Combine grazing-incidence XRD and AFM to correlate crystallinity with photovoltaic performance in thin-film devices .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
